Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate
Description
Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate is a sulfonamide derivative featuring a benzoate ester core, a sulfonylamino linker, and a 2,5-dioxoazolidinyl heterocyclic substituent. Sulfonamides are well-documented for their broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s structural complexity positions it as a candidate for therapeutic development, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
ethyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-2-27-19(24)13-3-5-14(6-4-13)20-28(25,26)16-9-7-15(8-10-16)21-17(22)11-12-18(21)23/h3-10,20H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNDMYUFYCUXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the sulfonamide intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction could produce reduced benzoate esters.
Scientific Research Applications
Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
- Functional Groups : Sulfonamide, ester, and dioxoazolidine
The presence of the sulfonamide group suggests potential activity in various biological systems, particularly in enzyme inhibition and antimicrobial properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The specific activity of this compound against various microbial strains has yet to be fully characterized but is hypothesized to follow this mechanism.
Anti-inflammatory Effects
Research has shown that compounds containing dioxoazolidine moieties can possess anti-inflammatory properties. These effects may be attributed to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation. A study conducted on related compounds demonstrated a reduction in inflammatory markers in vitro, suggesting a potential pathway for this compound to exert similar effects.
Case Studies
- In Vitro Studies : A recent investigation assessed the cytotoxicity and anti-proliferative effects of related sulfonamide compounds on cancer cell lines. Results indicated that these compounds reduced cell viability significantly at concentrations above 10 µM. Similar assays are needed for this compound to establish its efficacy.
- Animal Models : In vivo studies involving structurally analogous compounds have shown promise in reducing tumor growth in rodent models. For example, a study reported that treatment with a sulfonamide derivative led to a 50% reduction in tumor size after four weeks of administration.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group likely interacts with enzymes involved in metabolic pathways, potentially leading to inhibition of bacterial growth or modulation of inflammatory responses.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, which could be a mechanism worth exploring for this compound.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
